Bicyclo[3.1.0]hexan-3-ol, 4-methyl-1-(1-methylethyl)-, (1S,3S,4R,5R)-
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Overview
Description
Bicyclo[3.1.0]hexan-3-ol, 4-methyl-1-(1-methylethyl)-, (1S,3S,4R,5R)- is a complex organic compound with the molecular formula C10H18O. It is also known by several synonyms, including 3-Thujanol and (-)-Thujol. This compound is characterized by its bicyclic structure, which includes a cyclopropane ring fused to a cyclohexane ring. The presence of multiple chiral centers gives it specific stereochemistry, making it an interesting subject for various scientific studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo[3.1.0]hexan-3-ol, 4-methyl-1-(1-methylethyl)-, (1S,3S,4R,5R)- can be achieved through several synthetic routes. One common method involves the cyclization of suitable precursors under acidic or basic conditions. For instance, the compound can be synthesized from the corresponding ketone through a reduction reaction using reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically requires an inert atmosphere and controlled temperature to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve efficiency. Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) may be employed to facilitate hydrogenation reactions. The use of advanced purification techniques like distillation and chromatography ensures the isolation of the desired stereoisomer .
Chemical Reactions Analysis
Types of Reactions
Bicyclo[3.1.0]hexan-3-ol, 4-methyl-1-(1-methylethyl)-, (1S,3S,4R,5R)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone or carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound into different alcohols or hydrocarbons using reducing agents such as NaBH4 or LiAlH4.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: NaBH4, LiAlH4, and catalytic hydrogenation using Pd/C or PtO2.
Substitution: Alkyl halides, sulfonates, and other nucleophiles under basic or acidic conditions.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, hydrocarbons.
Substitution: Various substituted bicyclic compounds.
Scientific Research Applications
Bicyclo[3.1.0]hexan-3-ol, 4-methyl-1-(1-methylethyl)-, (1S,3S,4R,5R)- has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of Bicyclo[3.1.0]hexan-3-ol, 4-methyl-1-(1-methylethyl)-, (1S,3S,4R,5R)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation.
Comparison with Similar Compounds
Similar Compounds
Bicyclo(3.1.0)hexan-3-one, 4-methyl-1-(1-methylethyl)-: Similar structure but with a ketone functional group instead of an alcohol.
(1R,3R,5R)-1-Isopropyl-4-methylbicyclo(3.1.0)hexan-3-ol: Different stereochemistry but similar overall structure.
Uniqueness
Bicyclo[3.1.0]hexan-3-ol, 4-methyl-1-(1-methylethyl)-, (1S,3S,4R,5R)- is unique due to its specific stereochemistry and the presence of multiple chiral centers. This makes it a valuable compound for studying stereochemical effects in chemical reactions and biological systems.
Properties
CAS No. |
21653-20-3 |
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Molecular Formula |
C10H18O |
Molecular Weight |
154.25 g/mol |
IUPAC Name |
(1S,3S,4R,5R)-4-methyl-1-propan-2-ylbicyclo[3.1.0]hexan-3-ol |
InChI |
InChI=1S/C10H18O/c1-6(2)10-4-8(10)7(3)9(11)5-10/h6-9,11H,4-5H2,1-3H3/t7-,8-,9+,10+/m1/s1 |
InChI Key |
DZVXRFMREAADPP-IMSYWVGJSA-N |
Isomeric SMILES |
C[C@@H]1[C@H]2C[C@]2(C[C@@H]1O)C(C)C |
SMILES |
CC1C2CC2(CC1O)C(C)C |
Canonical SMILES |
CC1C2CC2(CC1O)C(C)C |
density |
0.919-0.925 |
21653-20-3 35732-37-7 |
|
physical_description |
Colourless crystals; Minty camphorous odou |
solubility |
Practically insoluble to insoluble in water; soluble in non-polar solvents Soluble (in ethanol) |
Synonyms |
3-thujol 3-thujol, (1R-(alpha,3alpha,4alpha5alpha))-isome |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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